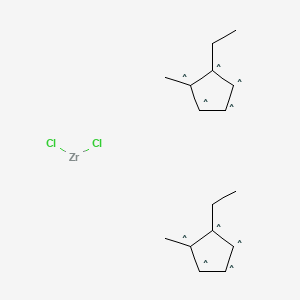
Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride is an organometallic compound . It is used for stereoselective glycosidation and in the catalyzed transamidation of primary amides with amines . It can also be used to prepare the Negishi reagent, in oxidative cyclisation reactions .
Synthesis Analysis
The synthesis of bis(alkyl cyclopentadienyl) metallocenes involves reacting cyclopentadienyl Grignard with an alkyl halide . The resulting alkyl cyclopentadiene can then be converted to a bis(n-alkyl cyclopentadienyl) Group IV metal dihalide .Molecular Structure Analysis
The molecular formula of Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride is C16H22Cl2Zr . Unfortunately, the specific structure details are not available in the search results.Chemical Reactions Analysis
Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride is a highly reactive and selective catalyst . It exhibits excellent thermal stability and solubility in organic solvents, making it invaluable in various organic chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(1-ethyl-2-methylcyclopentadienyl)zirconium dichloride include a melting point range of 180.5-184 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .Safety and Hazards
Propiedades
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-3-8-6-4-5-7(8)2;;;/h2*4-6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFSPWMTVLCETR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][C]1C.CC[C]1[CH][CH][CH][C]1C.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Chloro-5-(1-decyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1-decyl-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B574125.png)
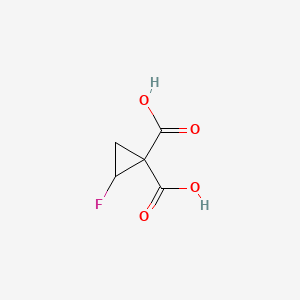

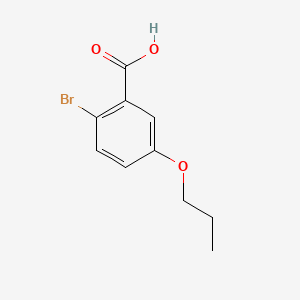

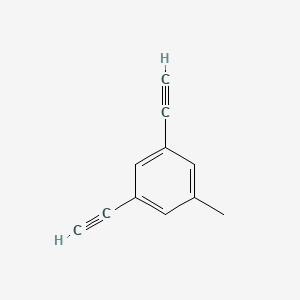
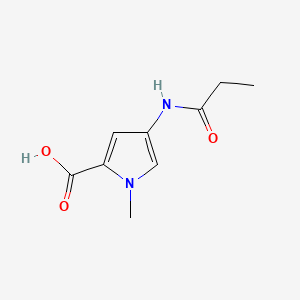
![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine](/img/structure/B574144.png)